6-aminohexanoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-aminohexanoic acid can be synthesized through the hydrolysis of ε-caprolactam. One method involves the alkaline hydrolysis of caprolactam using sodium hydroxide and water at a temperature of 115-125°C and a pressure of 0.15-0.3 MPa . Another method involves the hydrolysis of ε-caprolactam with concentrated hydrochloric acid, followed by decolorization and purification using ion-exchange resins .

Industrial Production Methods

Industrial production of aminocaproic acid typically involves the hydrolysis of caprolactam, which is a key intermediate in the production of Nylon-6. The process includes steps such as neutralization, desalination, and refining to achieve high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

6-aminohexanoic acid undergoes various chemical reactions, including:

Hydrolysis: Conversion of ε-caprolactam to aminocaproic acid.

Substitution: this compound can participate in substitution reactions due to the presence of the amino group.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide or hydrochloric acid as reagents.

Substitution: Various reagents depending on the desired substitution product.

Major Products Formed

Hydrolysis: this compound is the primary product.

Substitution: Depending on the substituent introduced, various derivatives of aminocaproic acid can be formed.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antifibrinolytic Agent

- Mechanism : 6-Aminohexanoic acid is primarily used as an antifibrinolytic drug, which inhibits fibrinolysis (the breakdown of fibrin in blood clots). This property makes it valuable in surgical settings to reduce bleeding.

- Case Study : A study highlighted the efficacy of Ahx derivatives in inhibiting platelet aggregation and promoting hemostasis without significant toxicity to platelets at concentrations up to 20 mM .

2. Peptide Synthesis

- Role as a Linker : Ahx serves as a linker in peptide synthesis, enhancing the stability and activity of biologically active peptides. Its incorporation can improve the pharmacokinetics of therapeutic peptides.

- Case Study : The introduction of ε-Ahx into glucagon-like peptide-1 (GLP-1) analogs resulted in longer-lasting effects by preventing degradation by dipeptidyl peptidase IV, thus offering potential for diabetes treatment .

Biochemical Research

1. Modified Peptides

- Synthesis of Bioactive Structures : this compound is utilized to create modified peptides that exhibit enhanced biological activities. For instance, peptides incorporating Ahx have shown improved binding affinity and stability.

- Data Table : The following table summarizes various peptide structures modified with Ahx and their associated biological activities:

Material Science Applications

1. Nylon Production

- Polyamide Synthesis : this compound is a key monomer in the production of nylon-6 and nylon-66. Its synthesis from cyclohexane via microbial processes has been optimized to enhance yield and sustainability .

2. Coating Efficiency

- Improved ELISA Procedures : The coupling of Ahx with synthetic peptides has been shown to enhance the coating efficiency in ELISA immunoassay procedures, resulting in increased stability and reduced costs for laboratory tests .

Emerging Research Directions

Recent studies are exploring the use of this compound in novel therapeutic contexts:

- Gene Therapy : The incorporation of Ahx into dendrimer structures has been investigated for gene delivery applications, showing reduced cytotoxicity while maintaining transfection efficiency .

- Antimicrobial Applications : Modified peptides using Ahx have demonstrated selective antimicrobial properties, suggesting potential for developing new antibiotics .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

Tranexamic acid: Another antifibrinolytic agent that inhibits plasminogen activation.

ε-6-aminohexanoic acid: A synonym for aminocaproic acid, highlighting its structural similarity to lysine.

Uniqueness

6-aminohexanoic acid is unique due to its specific inhibition of plasminogen activators and its role as an intermediate in the production of Nylon-6 . Its effectiveness in treating various bleeding disorders and its applications in multiple fields make it a versatile compound.

Activité Biologique

6-Aminohexanoic acid (Ahx), also known as ε-amino-n-caproic acid, is a synthetic derivative of lysine that plays a significant role in various biological and clinical applications. Primarily recognized for its antifibrinolytic properties, Ahx has been extensively studied for its interactions with the fibrinolytic system, as well as its potential therapeutic applications in drug development and biochemical research.

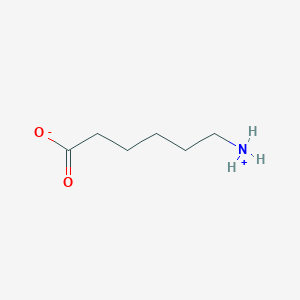

Chemical Structure and Properties

- Molecular Formula : C₆H₁₃NO₂

- Molecular Weight : 131.2 g/mol

- pKa Values : 4.43 (carboxylic acid), 10.75 (amine)

- Melting Point : 204-206 °C

As an ω-amino acid, Ahx features a hydrophobic and flexible structure that allows it to mimic lysine in various biochemical interactions, particularly in the context of blood coagulation and fibrinolysis.

Ahx's primary mechanism involves its competitive inhibition of plasminogen activation. It binds to lysine-binding sites on plasminogen and plasmin, preventing their interaction with fibrin, which is crucial for clot formation and dissolution. This property is particularly useful in clinical settings where the prevention of excessive bleeding is necessary.

Key Research Findings:

- Antifibrinolytic Activity : Ahx has been shown to inhibit the activation of plasminogen by tissue plasminogen activator (tPA) and streptokinase, thus reducing clot lysis in vitro and in vivo .

- Cytotoxic Effects : Certain derivatives of Ahx exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and fibroblast cells at high concentrations .

- Topoisomerase Inhibition : Some studies have indicated that Ahx derivatives can inhibit topoisomerase II activity, affecting DNA replication and repair processes .

Applications in Drug Development

Ahx's structural properties make it a valuable component in the design of peptide-based therapeutics. Its ability to enhance bioavailability by providing flexibility while maintaining biological activity has led to its incorporation into various drug formulations.

Case Studies:

- Conotoxin Analog Development : Ahx has been successfully integrated into the structure of conotoxin analogs, enhancing their potency as analgesics in inflammatory pain models .

- Peptide Hydrogels : Research indicates that self-assembled peptide hydrogels incorporating Ahx can serve as innovative drug delivery systems, demonstrating enhanced stability and therapeutic efficacy .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other compounds:

Propriétés

IUPAC Name |

6-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXKOJJOQWFEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Record name | aminocaproic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aminocaproic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020070 | |

| Record name | Aminocaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid, White solid; [HSDB] White crystalline solid; [MSDSonline], Solid | |

| Record name | Hexanoic acid, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Aminocaproic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aminocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4), 1 G IN 3 ML OF WATER; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM & ETHER, 505.0 mg/mL at 25 °C | |

| Record name | SID57260392 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aminocaproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-AMINOCAPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Aminocaproic acid binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin. With NO activation of plasmin, there is a reduction in fibrinolysis. This consequently will reduce the amount of bleeding post surgery. Elevated plasma levels of lipoprotein(a) have been shown to increase the risk of vascular disease. Lipoprotein 9a)a has two components, apolipoprotein B-100, linked to apolipoprotein (a). Aminocaproic acid may change the conformation of apoliprotein (a), changing its binding properties and potentially preventing the formation of lipoprotein (a)., A COMPETITIVE INHIBITOR OF ACTIVATORS OF PROFIBRINOLYSIN &, TO LESSER EXTENT, OF FIBRINOLYSIN. AS A CONSEQUENCE, IT SUPPRESSES FORMATION OF FIBRINOLYSIN, AN ENZYME WHICH DESTROYS FIBRINOGEN, FIBRIN, & OTHER CLOTTING COMPONENTS., MICROCALORIMETRY AND UV AND IR SPECTROSCOPY WERE USED TO STUDY THE INTERMOLECULAR INTERACTIONS OF PLASMINOGEN AND PLASMIN WITH EPSILON-AMINOCAPROIC ACID (I) TO DETERMINE THE MECHANISM OF FIBRINOLYSIS INHIBITION. AT LOW DOSES, THE INHIBITORY EFFECT WAS DUE MAINLY TO BLOCKADE OF THE STAGE OF ACTIVATION OF PLASMINOGEN, WHEREAS THE EFFECTIVENESS OF HIGH CONCENTRATIONS OF I WAS ACHIEVED ALSO BY INACTIVATION OF THE ENZYMIC ACTIVITY OF PLASMIN. | |

| Record name | Aminocaproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-AMINOCAPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE, WHITE, CRYSTALLINE POWDER, LEAVES FROM ETHER | |

CAS No. |

60-32-2 | |

| Record name | 6-Aminohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminocaproic acid [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminocaproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aminocaproic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminohexanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminohexanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminocaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminocaproic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOCAPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6F3787206 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-AMINOCAPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202-203 °C, 205 °C | |

| Record name | Aminocaproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-AMINOCAPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Aminocaproic acid competitively inhibits the activation of plasminogen, the precursor to plasmin. [] Plasmin is an enzyme that degrades fibrin clots, fibrinogen, and other clotting factors. [] By inhibiting plasmin formation, Aminocaproic acid prevents the breakdown of clots and promotes hemostasis. [, ]

A: Aminocaproic acid is primarily used to control or prevent hemorrhage in various clinical settings. [] It is particularly valuable in situations involving hyperfibrinolysis, a condition characterized by excessive clot breakdown. [, , , ]

A: While Aminocaproic acid primarily acts by inhibiting plasminogen activation, it can directly inhibit the proteolytic activity of plasmin at higher doses. []

ANone: The molecular formula of Aminocaproic acid is C6H13NO2, and its molecular weight is 131.17 g/mol.

A: While the provided abstracts do not delve into detailed spectroscopic data, techniques like NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) can be employed to characterize its structure. []

A: Yes, research indicates successful incorporation of Aminocaproic acid into topical gels for the treatment of traumatic hyphema. [, ] Carboxy polymethylene gel has been identified as a suitable vehicle for topical Aminocaproic acid delivery. []

A: While primarily recognized for its antifibrinolytic activity, Aminocaproic acid has demonstrated catalytic action in the polymerization of caprolactam, a precursor to Nylon 6. []

ANone: Aminocaproic acid, a lysine analog, competes with lysine binding sites on plasminogen, hindering its activation. Structural modifications impacting these interactions can alter its potency and selectivity.

A: Oral administration of high doses of Aminocaproic acid can be challenging for some patients due to its large dose requirement. [] Alternative routes of administration, such as intravenous infusion, are often preferred in such cases. []

A: The half-life of Aminocaproic acid is approximately 2 hours, necessitating frequent dosing to maintain therapeutic levels. []

A: Intravenous administration results in rapid and complete absorption, achieving peak plasma concentrations almost instantly. [] Oral absorption is slower and subject to first-pass metabolism, leading to lower peak concentrations compared to intravenous administration. []

A: Rabbit models are commonly employed to study traumatic hyphema due to the anatomical similarities in their anterior chamber to humans. [, ] These models allow researchers to induce controlled hyphema and evaluate the efficacy of Aminocaproic acid in reducing secondary hemorrhage. [, ]

A: Yes, several studies have demonstrated the efficacy of Aminocaproic acid in reducing blood loss during and after various surgical procedures, including cardiac, orthopedic, and splenectomy surgeries. [, , , ]

A: While generally well-tolerated, potential adverse effects of Aminocaproic acid can include nausea, vomiting, dizziness, hypotension, and rarely, myopathy and thromboembolic events. [, , ]

A: Patients with a history of thromboembolic events or renal impairment may require careful monitoring and dose adjustments when using Aminocaproic acid. [, ]

A: Tranexamic acid is another commonly used antifibrinolytic agent. [, , ] Studies have compared the efficacy and safety of both drugs, with some suggesting a potential benefit of Tranexamic acid in specific clinical settings. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.